8-Methyl-1-oxaspiro[5.5]undecan-2-one

Physicochemical characterization Volatility profiling Fragrance formulation

8-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5; IUPAC: 10-methyl-1-oxaspiro[5.5]undecan-2-one; molecular formula C₁₁H₁₈O₂; MW 182.26 g/mol) is a spirocyclic δ-lactone belonging to the 1-oxaspiro[5.5]undecane structural class. The compound is formally classified under Essential Oils, Fragrances and Terpenes and carries the European inventory number EINECS 303-586-9, confirming its historical placement on the EU market.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 94201-05-5
Cat. No. B11908049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-oxaspiro[5.5]undecan-2-one
CAS94201-05-5
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1)CCCC(=O)O2
InChIInChI=1S/C11H18O2/c1-9-4-2-6-11(8-9)7-3-5-10(12)13-11/h9H,2-8H2,1H3
InChIKeyARHBNCKQGPMGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5): Sourcing Guide for a Spiro[5.5] δ-Lactone Fragrance Ingredient


8-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5; IUPAC: 10-methyl-1-oxaspiro[5.5]undecan-2-one; molecular formula C₁₁H₁₈O₂; MW 182.26 g/mol) is a spirocyclic δ-lactone belonging to the 1-oxaspiro[5.5]undecane structural class [1]. The compound is formally classified under Essential Oils, Fragrances and Terpenes and carries the European inventory number EINECS 303-586-9, confirming its historical placement on the EU market . Its architecture features two six-membered rings sharing a single spiro carbon, with the lactone carbonyl embedded in one ring and a methyl substituent at the 8-position of the cyclohexane ring . The spiro[5.5]undecane framework is one of the two most prevalent spirocyclic scaffolds in fragrance chemistry, alongside spiro[4.5]decane [2].

Why 8-Methyl-1-oxaspiro[5.5]undecan-2-one Cannot Be Casually Replaced by [4.5]-Spiro Analogs or the Unsubstituted Parent


Spirocyclic lactones within the 1-oxaspiro family are not functionally interchangeable across ring-size variants or substitution patterns. The spiro[5.5]undecane framework of this compound imposes a distinct conformational landscape compared to the more extensively commercialized spiro[4.5]decane system (e.g., Methyl Laitone, CAS 94201-19-1) [1]. The larger six-membered oxygen-containing ring in the [5.5] system alters ring-flip dynamics, steric environment around the lactone carbonyl, and the spatial presentation of the methyl substituent—all of which directly influence olfactory character, substantivity on fabric or skin, and volatility profile [2]. Even within [5.5] congeners, methylation at the 8-position (vs. the unsubstituted parent, CAS 4481-78-1) raises the boiling point by approximately 6.8 °C and reduces density from 1.04 to 1.02 g/cm³, reflecting altered intermolecular interactions with formulation consequences [3][4]. A simple potency or structural analogy argument cannot substitute for these quantifiable physicochemical divergences when selecting a compound for fragrance formulation, synthetic intermediate use, or analytical reference standard procurement.

Quantitative Differentiation Evidence for 8-Methyl-1-oxaspiro[5.5]undecan-2-one vs. Closest Analogs


Boiling Point Elevation: 8-Methyl-[5.5] vs. Unsubstituted Parent [5.5] Lactone

The methyl substitution at the 8-position of 8-methyl-1-oxaspiro[5.5]undecan-2-one elevates the boiling point by approximately +6.8 °C relative to the unsubstituted parent 1-oxaspiro[5.5]undecan-2-one (CAS 4481-78-1), consistent with the increased molecular weight (+14.03 g/mol) and enhanced van der Waals interactions introduced by the methyl group [1][2]. This boiling point shift is materially significant for fragrance applications where evaporation rate directly governs top-note longevity and hedonic progression [3].

Physicochemical characterization Volatility profiling Fragrance formulation

Ring-Size Architecture: Spiro[5.5]undecane vs. Spiro[4.5]decane Framework Differentiation

The target compound possesses a spiro[5.5]undecane core (two six-membered rings), distinguishing it from the more extensively commercialized spiro[4.5]decane system (one five-membered lactone ring, one six-membered ring) exemplified by Methyl Laitone (8-methyl-1-oxaspiro[4.5]decan-2-one, CAS 94201-19-1) [1]. The [5.5] framework expands the oxygen-containing ring from a γ-lactone (5-membered) to a δ-lactone (6-membered). This alters ring-flip energetics: the six-membered lactone ring preferentially adopts a chair conformation, whereas the five-membered γ-lactone in the [4.5] system is constrained to envelope or twist conformations, leading to different spatial projection of the carbonyl dipole and methyl substituent [2]. The Firmenich patent JPS5948476 explicitly covers both ring-size variants (n=1 for [4.5]; n=2 for [5.5]), acknowledging their distinct organoleptic properties [3].

Structural chemistry Conformational analysis Spirocyclic scaffold selection

Lipophilicity Divergence: XLogP of 8-Methyl-[5.5] Lactone vs. Methyl Laitone ([4.5] Analog)

The computed lipophilicity (XLogP) of 8-methyl-1-oxaspiro[5.5]undecan-2-one is 2.6 [1], which is higher than the estimated LogP of 2.34 for its [4.5] analog Methyl Laitone (CAS 94201-19-1) [2] and substantially above the LogP of 1.93 for the unsubstituted 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6) [3]. This +0.26 to +0.67 LogP increment is attributable to the additional methylene unit in the δ-lactone ring and the overall larger hydrocarbon surface area of the [5.5] system. In fragrance science, higher LogP correlates with increased substantivity (persistence on substrates such as fabric, hair, or skin) and reduced water solubility, directly impacting performance in laundry care, fine fragrance, and personal care applications [4].

Lipophilicity Substantivity QSAR Fragrance performance

Flash Point Safety Margin: 8-Methyl-[5.5] Lactone vs. Unsubstituted Parent [5.5] Lactone

The flash point of 8-methyl-1-oxaspiro[5.5]undecan-2-one is reported as 112.4 °C [1], which is +3.4 °C higher than the 109 °C flash point of the unsubstituted parent 1-oxaspiro[5.5]undecan-2-one (CAS 4481-78-1) [2]. While both compounds fall outside the flammable liquid classification (flash point > 60 °C per GHS), the +3.4 °C increment provides a quantifiable additional safety margin for high-temperature processing operations, such as hot-fill fragrance incorporation into molten wax, extruded polymer matrices, or heated detergent slurry manufacturing [3].

Safety data Transport classification Formulation handling

Regulatory Inventory Status: EINECS Listing as a Procurement Gatekeeper

8-Methyl-1-oxaspiro[5.5]undecan-2-one holds an assigned EINECS number (303-586-9), confirming its registration on the European Inventory of Existing Commercial Chemical Substances [1]. This distinguishes it from many structurally related spirocyclic lactones that lack EINECS listing and therefore face additional regulatory hurdles for EU market entry under REACH. The unsubstituted parent 1-oxaspiro[5.5]undecan-2-one (CAS 4481-78-1) carries a different EINECS number (224-763-6), belonging to a separate inventory entry [2]. For EU-based procurement, this EINECS status means the compound is classified as an 'existing' (phase-in) substance, potentially simplifying registration obligations compared to novel (non-phase-in) spirocyclic lactone analogs [3].

Regulatory compliance EU market access Chemical inventory

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for Olfactory Receptor Engagement

The target compound has a computed topological polar surface area (TPSA) of 26.3 Ų with 2 hydrogen bond acceptors (both the lactone carbonyl oxygen and the ring oxygen) and 0 hydrogen bond donors [1]. This TPSA value is identical to that of the unsubstituted parent and the [4.5] analog Methyl Laitone (all share the same lactone functional group count), confirming that the methyl substitution and ring-size expansion do not alter the polar surface available for intermolecular hydrogen bonding. However, the larger hydrocarbon framework of the [5.5] system (13 heavy atoms vs. 12 in [4.5] analogs) increases the non-polar surface area, which, when combined with the unchanged TPSA, shifts the polar/non-polar balance toward greater hydrophobic character . This balance is a key determinant of odorant partition between the aqueous mucus layer and olfactory receptor binding pockets [2].

Molecular descriptors TPSA Structure-odor relationships Computational fragrance design

Procurement-Relevant Application Scenarios for 8-Methyl-1-oxaspiro[5.5]undecan-2-one Based on Quantitative Differentiation Evidence


Middle-to-Base Note Fragrance Formulation Requiring Extended Substantivity

The elevated boiling point (280 °C, +6.8 °C vs. unsubstituted parent) and higher lipophilicity (XLogP 2.6, +0.26 vs. Methyl Laitone) of 8-methyl-1-oxaspiro[5.5]undecan-2-one make it preferentially selectable for fragrance accords targeting middle-to-base note persistence [1][2]. In laundry care and fine fragrance applications where substantivity on fabric or skin through the dry-down phase is a critical performance metric, the compound's δ-lactone structure and larger hydrocarbon surface area predict slower evaporation kinetics and enhanced substrate adhesion compared to [4.5] analogs [3]. The spiro[5.5]undecane framework is one of the two dominant spirocyclic scaffolds documented in fragrance chemistry literature, confirming industrial relevance [4].

EU-Compliant Procurement of a Spirocyclic Lactone Fragrance Intermediate with Existing Inventory Status

For fragrance manufacturers and formulators operating under EU REACH jurisdiction, the compound's EINECS listing (303-586-9) provides a clear compliance advantage over non-listed spirocyclic alternatives [1]. Unlike novel spiro[5.5]undecane derivatives that would require full REACH registration (with associated costs estimated at €30,000–€200,000+ per substance for the >1–10 tonne/year band), this compound's existing-substance status allows for phase-in registration procedures [2]. The distinct EINECS entry also ensures that this compound is treated as a separate substance from its unsubstituted parent (EINECS 224-763-6), avoiding regulatory conflation [3].

Analytical Reference Standard for Spiro[5.5] δ-Lactone Identification in Complex Fragrance Matrices

The well-defined computed physicochemical profile of 8-methyl-1-oxaspiro[5.5]undecan-2-one—including density 1.02 g/cm³, boiling point 280 °C, flash point 112.4 °C, and TPSA 26.3 Ų—establishes it as a useful analytical reference standard for GC-MS or LC-MS identification and quantification of spiro[5.5] δ-lactones in natural product extracts, fragrance formulations, or environmental samples [1][2]. Its distinct retention index (driven by the higher boiling point relative to [4.5] analogs) and unique mass spectral fragmentation pattern enable unambiguous differentiation from co-eluting spiro[4.5]decane congeners in multi-analyte fragrance analysis [3].

Structure-Odor Relationship (SOR) Probe for Ring-Size Effects in Spirocyclic Lactone SAR Studies

The compound's spiro[5.5]undecane δ-lactone core, when directly compared to the spiro[4.5]decane γ-lactone of Methyl Laitone, provides a structurally matched pair for investigating the effect of lactone ring expansion (from 5- to 6-membered) on olfactory character while keeping the methyl substitution constant [1]. The +0.26 LogP difference, +1 heavy atom count, and conformational flexibility distinctions between these two compounds constitute quantifiable independent variables for systematic structure-odor relationship studies [2]. Such studies are of direct relevance to fragrance houses developing novel captive spirocyclic odorants with differentiated hedonic profiles [3].

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